1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid

Catalog No.
S13990555
CAS No.
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid

Product Name

1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid

IUPAC Name

1,8-dioxaspiro[5.5]undecane-4-carboxylic acid

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c11-9(12)8-2-5-14-10(6-8)3-1-4-13-7-10/h8H,1-7H2,(H,11,12)

InChI Key

OEXHNEABOHYWPE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(CCO2)C(=O)O)COC1

1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid is a unique spirocyclic compound characterized by its dual oxygen atoms integrated into a spiro framework. This compound belongs to the class of dioxaspiro compounds, which are defined by their distinctive structure where two or more rings are joined at a single atom. The presence of a carboxylic acid functional group enhances its reactivity and utility in synthetic chemistry. The systematic name reflects its structural complexity, indicating the presence of dioxaspiro connections and a carboxylic acid moiety.

  • Oxidation: The compound can be oxidized to form different products, including carboxylic acids or ketones.
  • Reduction: Reduction reactions can modify the functional groups present in the compound, potentially yielding alcohols or alkanes.
  • Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions depend on the desired outcome and the functional groups involved.

Research has indicated that 1,8-dioxaspiro[5.5]undecane-4-carboxylic acid exhibits significant biological activity, particularly in the context of medicinal chemistry. Its unique structure allows it to interact with various biological targets, potentially modulating their activity. For instance, derivatives of similar compounds have shown inhibitory effects on human immunodeficiency virus integrase, suggesting that this class of compounds may have therapeutic potential against viral infections .

The synthesis of 1,8-dioxaspiro[5.5]undecane-4-carboxylic acid typically involves several key steps:

  • Starting Materials: Common precursors include carbohydrates or dihydroxy ketones.
  • Cyclization: The cyclization process often occurs under acidic conditions to form the spirocyclic structure.
  • Reagents and Conditions: Various reagents may be employed to facilitate the reaction, including catalysts that enhance yield and selectivity.

Recent advancements in synthetic methods have also introduced continuous flow reactors to improve efficiency and scalability in industrial applications.

1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid has several notable applications:

  • Medicinal Chemistry: It is explored as a building block for drug development due to its potential interactions with biological targets.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
  • Materials Science: Its unique properties make it suitable for developing materials with specific functionalities.

The compound's structural characteristics enable it to be utilized in various scientific fields, including organic synthesis and biological research.

Interaction studies involving 1,8-dioxaspiro[5.5]undecane-4-carboxylic acid focus on its ability to bind with biomolecules. The carboxylic acid group allows for nucleophilic interactions with proteins and other cellular targets, potentially altering their functions. Research has highlighted that derivatives of similar spirocyclic compounds can inhibit enzyme activities without affecting DNA binding at certain concentrations, indicating selective targeting mechanisms .

Several compounds share structural similarities with 1,8-dioxaspiro[5.5]undecane-4-carboxylic acid:

Compound NameStructural FeaturesUnique Aspects
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acidSimilar spirocyclic structureExhibits different reactivity patterns due to position of functional groups
2,4-Dioxaspiro[5.5]undecaneContains two oxygen atomsKnown for its application in HIV integrase inhibition
3,9-Diaza-2,4-dioxo-spiro[5.5]undecaneIncorporates nitrogen into the structurePotentially different biological activities due to nitrogen presence

These compounds highlight the uniqueness of 1,8-dioxaspiro[5.5]undecane-4-carboxylic acid through variations in functional groups and structural arrangements that influence their reactivity and biological interactions.

Domino Prins Cyclization Strategies for Spiroketal Frameworks

Domino Prins cyclization has emerged as a powerful method for constructing spiroketal frameworks. A notable example involves the use of silyl-Prins cyclization mediated by bismuth(III) chloride (BiCl₃) and trimethylsilyl chloride (TMSCl). In this approach, vinylsilyl alcohols react with aldehydes under mild conditions to form polysubstituted tetrahydropyrans, which serve as precursors to spiroketals. The reaction proceeds via the generation of an oxocarbenium ion intermediate, followed by cyclization to yield a β-silyl carbocation. Subsequent desilylation results in the formation of the spiroketal core with high stereoselectivity.

For instance, the reaction of vinylsilyl alcohol 1a with cinnamaldehyde in the presence of BiCl₃/TMSCl produces 4-chloro-tetrahydropyran 2h in 77% yield as a single diastereomer. The stereochemical outcome is governed by the axial conformation of the intermediate carbocation, which is stabilized by hyperconjugation with the silyl group. This method’s versatility is demonstrated by its compatibility with aromatic and aliphatic aldehydes, enabling access to diverse spiroketal derivatives (Table 1).

Table 1: Representative Yields and Stereoselectivity in BiCl₃/TMSCl-Mediated Silyl-Prins Cyclization

AldehydeProductYield (%)Diastereomeric Ratio
Cinnamaldehyde2h77>95:5
4-Nitrobenzaldehyde2f3866:33
Cyclohexanone2n459:1

Acid-Catalyzed Transketalization Approaches

Acid-catalyzed transketalization is a classical method for spiroketal synthesis, particularly for benzannulated derivatives. This strategy relies on thermodynamic control to favor the formation of the most stable spiroketal isomer. For example, treatment of ketoalcohol precursors with protic acids such as p-toluenesulfonic acid (TsOH) induces transketalization, yielding spiroketals with high regioselectivity. The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the hydroxyl group to form the spiro center.

A study on benzannulated spiroketals demonstrated that electron-donating substituents on the aromatic ring stabilize the transition state, leading to improved yields. For instance, substrates bearing methoxy groups undergo transketalization at room temperature, whereas electron-deficient analogs require elevated temperatures. This method’s scalability is enhanced by its tolerance for diverse protecting groups, enabling modular synthesis of spiroketal libraries.

Stereocontrolled Synthesis via Migratory Pathways

Stereocontrol in spiroketal synthesis has been achieved using glycal epoxide intermediates and migratory pathways. In one approach, epoxidation of glycals with dimethyldioxirane (DMDO) generates epoxides that undergo spontaneous spirocyclization. The stereochemical outcome is dictated by the configuration of the starting glycal and the reaction conditions. For example, β-selective anti-epoxidation of glycal 81 with DMDO, followed by reduction with tetrabutylammonium borohydride (Bu₄NBH₄), yields β-spiroketal 82 with complete diastereoselectivity.

Interestingly, altering the reducing agent to sodium cyanoborohydride (NaBH₃CN) under acidic conditions produces the α-spiroketal isomer, highlighting the role of kinetic vs. thermodynamic control. These methods have been applied to the synthesis of natural products such as acortatarins A and B, demonstrating their utility in complex molecule assembly.

Table 2: Stereochemical Outcomes in Glycal Epoxide Spirocyclization

SubstrateEpoxidation AgentReducing AgentProductDiastereoselectivity
81DMDOBu₄NBH₄82>95:5
83Hg(OAc)₂NaBH₄849:1

One-Pot Cascade Reactions Involving Curtius Rearrangement

While Curtius rearrangement has not been explicitly reported in the synthesis of 1,8-dioxaspiro[5.5]undecane-4-carboxylic acid, one-pot cascade strategies employing related rearrangements have shown promise. For example, silyl-Prins cyclization combined with in situ reduction exemplifies a tandem process that constructs the spiroketal core and introduces functional groups in a single operation. In such reactions, BiCl₃ mediates the cyclization step, while TMSCl facilitates the desilylation, streamlining the synthesis.

A notable application is the synthesis of antinociceptive compound 5, where a silyl-Prins cascade generates the tetrahydropyran core, followed by ester reduction and desilylation. Although Curtius rearrangement-specific examples are absent from the literature, these cascades underscore the potential for integrating multiple transformations into efficient synthetic routes.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

200.10485899 g/mol

Monoisotopic Mass

200.10485899 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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